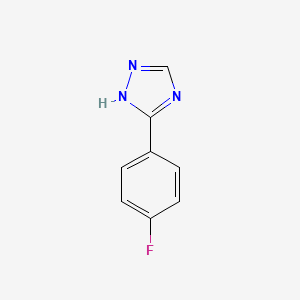

3-(4-Fluorophenyl)-1H-1,2,4-triazole

Description

Overview of the 1,2,4-Triazole (B32235) Heterocyclic Scaffold in Chemical Biology and Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms. This scaffold is a prominent feature in a multitude of compounds that exhibit a wide array of biological activities. neliti.comresearchgate.net Its prevalence in medicinal chemistry is attributed to its unique physicochemical properties, including its aromatic nature, metabolic stability, and its capacity to engage in various non-covalent interactions, such as hydrogen bonding, which is crucial for molecular recognition at biological targets. urfu.ru

The versatility of the 1,2,4-triazole nucleus has led to its incorporation into a vast number of clinically significant drugs. Research has consistently demonstrated that derivatives of 1,2,4-triazole possess a broad spectrum of pharmacological activities. neliti.comresearchgate.netnih.gov These activities are summarized in the table below.

| Biological Activity | Therapeutic Area |

| Antifungal | Infectious Diseases |

| Antibacterial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation and Immunology |

| Anticonvulsant | Neurology |

| Analgesic | Pain Management |

| Antioxidant | Cellular Health |

The academic and pharmaceutical interest in 1,2,4-triazoles stems from their proven track record as a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. This adaptability makes it a focal point for the synthesis of new chemical entities with potential therapeutic applications. nih.gov

Importance of Fluorine Substitution in Heterocyclic Drug Discovery Research

The introduction of fluorine atoms into heterocyclic compounds is a well-established and highly effective strategy in modern drug discovery. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological profile of a molecule.

Strategic fluorination can lead to significant improvements in a compound's:

Metabolic Stability: The C-F bond is exceptionally strong and not commonly found in nature, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can increase the half-life of a drug in the body.

Bioavailability: Fluorine substitution can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to enhanced permeability across biological membranes.

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to more favorable interactions with target proteins and enzymes. It can also influence the conformation of the molecule to better fit into a binding site.

pKa Modulation: The presence of a fluorine atom can lower the pKa of nearby functional groups, which can be critical for optimizing the ionization state of a drug at physiological pH, thereby improving its solubility and target engagement.

The strategic placement of a fluorine atom on a phenyl ring attached to a heterocyclic core, as seen in 3-(4-Fluorophenyl)-1H-1,2,4-triazole, is a common tactic to leverage these benefits in the pursuit of developing more effective and safer therapeutic agents.

Specific Academic Relevance of this compound within Research Contexts

The compound this compound serves as a crucial building block and a key pharmacophore in the synthesis of a wide range of derivatives with significant academic and potential therapeutic interest. While research often focuses on more complex molecules derived from this core structure, the academic relevance of this compound is evident in its frequent use as a starting material or a central scaffold in studies exploring new bioactive agents.

Numerous synthetic protocols have been developed for the preparation of 1,2,4-triazole derivatives, reflecting the compound's importance in organic and medicinal chemistry. chemmethod.comisres.orgnih.govzsmu.edu.uaorganic-chemistry.org The synthesis of derivatives often involves modifications at the N1, N4, or C5 positions of the triazole ring, allowing for the exploration of structure-activity relationships (SAR).

The academic interest in derivatives of this compound is largely driven by their diverse biological activities. For instance, various studies have reported on the synthesis and evaluation of such derivatives for their potential as:

Antimicrobial Agents: The 4-fluorophenyl moiety in conjunction with the 1,2,4-triazole ring has been shown to be a key feature in compounds exhibiting antibacterial and antifungal properties. zsmu.edu.uamdpi.com

Anti-inflammatory Agents: Derivatives incorporating this scaffold have been investigated for their ability to modulate inflammatory pathways. zsmu.edu.ua

Anticancer Agents: The structural motif of a fluorinated phenyl group attached to a triazole is present in various compounds screened for their cytotoxic effects against different cancer cell lines. chemmethod.com

The crystal structure of related fluorophenyl-triazole derivatives has been a subject of study, providing valuable insights into their molecular geometry, conformation, and intermolecular interactions, which are essential for rational drug design. nih.govcardiff.ac.uknih.gov Spectroscopic characterization, including 1H NMR and 13C NMR, is routinely used to confirm the structure of newly synthesized derivatives, further contributing to the body of academic knowledge surrounding these compounds. urfu.ruresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOVZVORXFZEJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Fluorophenyl 1h 1,2,4 Triazole and Its Analogs

Classical Synthetic Routes to 1,2,4-Triazole (B32235) Scaffolds with Fluorophenyl Moieties

Traditional methods for constructing the 1,2,4-triazole ring remain fundamental in organic synthesis. These routes typically involve the formation of the heterocyclic system through cyclization or condensation reactions of acyclic precursors containing the necessary carbon and nitrogen atoms. The 4-fluorophenyl group is usually incorporated into one of the starting materials.

Cyclization reactions are a cornerstone for the synthesis of 1,2,4-triazoles. A common and effective strategy involves the base-catalyzed intramolecular cyclization of acylthiosemicarbazide intermediates. This approach is widely used to generate 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which are versatile precursors for various analogs.

A representative synthesis begins with the reaction of a key precursor, 4-fluorobenzohydrazide, with an appropriate isothiocyanate. The resulting N,N'-disubstituted thiosemicarbazide (B42300) undergoes base-mediated cyclization, typically by refluxing with sodium hydroxide, to yield the triazole ring. For example, the reaction of 4-fluorobenzohydrazide with phenyl isothiocyanate yields 1-(4-fluorobenzoyl)-4-phenylthiosemicarbazide, which upon cyclization, furnishes 5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The thiol group can later be removed via oxidative desulfurization if the unsubstituted 1H-triazole is the target.

Table 1: Example of Classical Cyclization for a 4-Fluorophenyl-1,2,4-triazole Analog

| Starting Material 1 | Starting Material 2 | Base/Solvent | Product | Yield (%) |

|---|

Data is illustrative of a common synthetic pathway.

Condensation reactions provide another classical avenue to the 1,2,4-triazole core. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water or ammonia. A well-established method is the reaction of an acid hydrazide with a source of a C-N unit, such as formamide (B127407) or orthoesters.

For the synthesis of 3-(4-fluorophenyl)-1H-1,2,4-triazole, 4-fluorobenzohydrazide can be condensed with formamide. This reaction is often carried out at high temperatures, with or without a catalyst. The formamide serves as the source for the C5 carbon and N4 nitrogen of the triazole ring. While effective, this method can require harsh conditions and may result in moderate yields.

Another approach involves the reaction of 4-fluorobenzoic acid with thiocarbohydrazide. This condensation, often performed by melting the reactants together, directly yields 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a key intermediate for further functionalization.

Green Chemistry Approaches in the Synthesis of Fluorinated 1,2,4-Triazoles

In response to the growing need for sustainable chemical processes, green chemistry principles have been applied to the synthesis of 1,2,4-triazoles. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating synthetic transformations. Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots of extreme temperature and pressure. asianpubs.org

This technique has been successfully applied to the synthesis of fused 1,2,4-triazole systems. For instance, the cyclocondensation reaction between β-enaminones bearing a 4-fluorophenyl group and 5-amino-1,2,4-triazole is significantly promoted by ultrasound. nih.gov This method offers substantial advantages over conventional heating, including dramatically shorter reaction times (minutes versus hours) and excellent product yields. nih.gov While this example leads to a fused system, the principle demonstrates the utility of ultrasound for forming C-N bonds in reactions involving fluorophenyl-substituted precursors to create complex triazole-containing molecules. nih.gov

Table 2: Comparison of Ultrasound vs. Conventional Heating for a Related Triazole Synthesis

| Reactant 1 | Reactant 2 | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(4-Fluorophenyl)-β-enaminone | 5-Amino-1,2,4-triazole | Ultrasound (99 °C) | 5-17 min | >90% | nih.gov |

Mechanochemistry involves inducing chemical reactions through mechanical force, such as grinding or milling, often in the absence of a solvent. This solvent-free approach aligns perfectly with the goals of green chemistry by minimizing waste and simplifying product work-up. Ball-milling has been used to synthesize various heterocyclic compounds, including 1,2,4-triazoles, via [3+2] cycloaddition reactions. nih.gov This technique can offer improved yields, shorter reaction times, and access to products that may be difficult to obtain through traditional solution-phase chemistry. The synthesis of fluorinated pyrazolones via a two-step, one-jar mechanochemical protocol highlights the potential of this method for constructing complex fluorinated heterocycles, a strategy that is conceptually applicable to fluorophenyl-1,2,4-triazoles.

Multi-Step Synthetic Strategies for Substituted 3-(4-Fluorophenyl)-1H-1,2,4-triazoles

Many applications require the this compound scaffold to be further functionalized. Multi-step strategies are employed to first construct the core heterocycle and then introduce substituents at the N1, N2, N4, or C5 positions. The 3-(4-fluorophenyl)-5-mercapto-1,2,4-triazole is a particularly useful starting point for such modifications.

One common strategy is the synthesis of N-Mannich bases. This involves the aminoalkylation of the triazole ring, typically by reacting the parent heterocycle with formaldehyde (B43269) and a primary or secondary amine. For example, Schiff bases derived from 4-amino-5-(fluorophenyl)-1,2,4-triazole-3-thiol can be reacted with formaldehyde and an amine like morpholine (B109124) to produce the corresponding Mannich base. ijrpr.comresearchgate.net This introduces a new substituent at the N2 position of the triazole ring. ijrpr.com

Another key transformation is the S-alkylation of triazole-3-thiol derivatives, followed by further functionalization. The reaction of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with alkyl halides in the presence of a base selectively produces S-alkylated products. researchgate.net These thioether derivatives can then be used in subsequent reactions. For example, alkylation with propargyl bromide introduces a terminal alkyne, which can participate in click chemistry reactions to attach a wide variety of other molecules. nih.govresearchgate.net Furthermore, direct N-alkylation of the triazole ring is possible using various alkyl halides and bases, often resulting in a mixture of N1 and N4 isomers, with the regioselectivity depending on the reaction conditions and substituents. researchgate.net

Table 3: Examples of Multi-Step Functionalization of the Fluorophenyl-1,2,4-triazole Scaffold

| Starting Triazole | Reagents | Reaction Type | Product Type |

|---|---|---|---|

| 4-Amino-5-(fluorophenyl)-1,2,4-triazole-3-thiol | Aromatic aldehyde, then Formaldehyde/Morpholine | Schiff Base formation, then Mannich reaction | N-Mannich Base |

| 5-(4-Fluorophenyl)-1,2,4-triazole-3-thione | Propargyl bromide, Triethylamine | S-Alkylation | S-propargylated triazole |

Regioselectivity and Stereoselectivity in 1,2,4-Triazole Synthesis bearing Fluorophenyl Groups

The control of regioselectivity is a critical aspect in the synthesis of unsymmetrically substituted 1,2,4-triazoles. The formation of the desired constitutional isomer is paramount, particularly when multiple nitrogen atoms in the precursors can participate in the ring-forming cyclization. Stereoselectivity becomes a consideration when chiral centers are present in the starting materials or are formed during the reaction, leading to enantiomeric or diastereomeric products.

Regioselectivity in the Synthesis of 3-(4-Fluorophenyl)-1,2,4-triazoles

The regiochemical outcome of 1,2,4-triazole synthesis is often dictated by the nature of the reactants and the reaction conditions. For instance, in the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, the reaction of hydrazones with aliphatic amines under oxidative conditions has been shown to proceed with high regioselectivity.

One of the most powerful and widely used methods for the regioselective synthesis of substituted 1,2,4-triazoles is the 1,3-dipolar cycloaddition of nitrile imines with various dipolarophiles. The nitrile imine, typically generated in situ from a hydrazonoyl halide, reacts with a nitrile to afford the 1,2,4-triazole ring. The regioselectivity of this [3+2] cycloaddition is governed by the electronic and steric properties of both the nitrile imine and the dipolarophile. In the context of synthesizing 3-(4-fluorophenyl)-1,2,4-triazoles, the use of 4-fluorobenzonitrile (B33359) as the dipolarophile would be a direct approach. The regioselectivity would be influenced by the substituents on the nitrile imine. For example, the reaction of a nitrile imine with trifluoroacetonitrile (B1584977) has been shown to be highly regioselective, yielding 5-trifluoromethyl-1,2,4-triazoles. mdpi.com This suggests that the electronic nature of the nitrile plays a significant role in directing the cycloaddition.

Copper-catalyzed multicomponent reactions have also emerged as a powerful tool for the regioselective synthesis of 1,2,4-triazoles. For instance, a copper-catalyzed three-component reaction of aryldiazonium salts, fluorinated diazo reagents, and nitriles can lead to the formation of N1-aryl-1,2,4-triazoles with two possible regioisomers. mdpi.com The regiochemical outcome can often be controlled by the choice of catalyst and reaction conditions.

Another regioselective approach involves the cyclization of amidrazones. Trifluoromethylated amidrazones, for example, can undergo intramolecular cyclization with trifluoroacetic anhydride (B1165640) to provide 4-aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles with complete regioselectivity. organic-chemistry.org This method highlights how the pre-organization of reactive functionalities in the starting material can dictate the final structure of the heterocyclic ring.

The following table summarizes various regioselective synthetic methods for obtaining substituted 1,2,4-triazoles, which are applicable to the synthesis of analogs of this compound.

| Method | Reactants | Product Type | Regioselectivity | Ref. |

| [3+2] Cycloaddition | Hydrazonoyl chloride, Trifluoroacetonitrile | 5-Trifluoromethyl-1,2,4-triazoles | High | mdpi.com |

| Copper-catalyzed MCR | Aryldiazonium salt, Diazo reagent, Nitrile | N1-Aryl-1,2,4-triazoles | Catalyst dependent | mdpi.com |

| Intramolecular Cyclization | Trifluoromethylated amidrazone, Trifluoroacetic anhydride | 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles | High | organic-chemistry.org |

| Photocloaddition | Sydnone, Trifluoroacetonitrile | 3-Trifluoromethyl-1,2,4-triazoles | High | rsc.org |

Stereoselectivity in the Synthesis of 1,2,4-Triazoles Bearing Fluorophenyl Groups

The stereoselective synthesis of 1,2,4-triazoles, particularly those bearing a fluorophenyl group, is a more nuanced area of research. While the synthesis of the 1,2,4-triazole ring itself does not inherently create a stereocenter on the ring, stereoselectivity becomes crucial when a substituent on the triazole ring is chiral or when a chiral center is introduced during the synthesis.

Currently, the scientific literature provides limited specific examples of the direct enantioselective or diastereoselective synthesis of this compound where a new stereocenter is created at the C5 position or on a substituent directly attached to the triazole core.

However, broader principles of stereoselective synthesis can be applied to analogs of this compound. For instance, if one of the starting materials for the triazole synthesis is enantiomerically pure and contains a stereocenter, this chirality can be carried through to the final product. The diastereoselectivity of such a reaction would depend on the influence of the existing stereocenter on the transition state of the ring-forming reaction.

Recent advancements have focused on the catalytic asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles. Atropisomerism arises from restricted rotation around a single bond, leading to stable, non-interconverting rotational isomers (atropisomers) that are enantiomers of each other. While this does not directly pertain to the creation of a tetrahedral stereocenter, it represents a significant achievement in the stereoselective synthesis of chiral 1,2,4-triazoles.

Therefore, it is not possible to generate a thorough, scientifically accurate article with detailed research findings and specific data tables for each requested subsection (¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, IR Spectroscopy, and X-ray Crystallography) as per the strict instructions of the prompt.

Advanced Spectroscopic and Structural Elucidation of 3 4 Fluorophenyl 1h 1,2,4 Triazole Compounds

Elemental Analysis in the Characterization of Fluorinated Triazoles

Elemental analysis is a fundamental and indispensable technique in the characterization of newly synthesized organic compounds, including fluorinated triazoles such as 3-(4-Fluorophenyl)-1H-1,2,4-triazole. This analytical method provides quantitative information about the elemental composition of a substance, serving as a crucial checkpoint for verifying its molecular formula and purity. The structures of novel 1,2,4-triazole (B32235) derivatives are routinely confirmed using a combination of spectroscopic methods and elemental analysis. nih.govresearchgate.net

The principle of elemental analysis, typically through combustion analysis, involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured. From the masses of these products, the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be determined with high accuracy.

For a fluorinated triazole like this compound, the experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from its proposed molecular formula, C₈H₆FN₃. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's structural integrity and the success of its synthesis. researchgate.net This validation is a critical step before proceeding with more complex structural elucidation and biological activity studies.

The data presented in research literature for various substituted 1,2,4-triazole derivatives consistently demonstrates the utility of this technique. For instance, studies on related triazoles report both the calculated and found elemental compositions, showcasing the precision of the method in confirming the assigned chemical structures. jocpr.comurfu.ru

Below is a data table outlining the theoretical elemental composition for this compound. In a research setting, these calculated values would be compared against experimental results from an elemental analyzer to confirm the compound's identity.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 58.89 |

| Hydrogen | H | 3.71 |

| Nitrogen | N | 25.76 |

This comparison is a cornerstone of chemical characterization, ensuring that the material under investigation is indeed the target molecule, free from significant impurities that could alter its chemical and physical properties. The introduction of a fluorine atom, as in the case of the 4-fluorophenyl group, makes accurate elemental analysis particularly important for confirming the successful incorporation of the halogen into the triazole scaffold.

Computational and Theoretical Investigations of 3 4 Fluorophenyl 1h 1,2,4 Triazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1,2,4-triazole (B32235) systems. dnu.dp.ua These studies analyze various molecular descriptors that govern the chemical behavior of the compounds.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. For derivatives of 1,2,4-triazole, these calculations help in understanding their electronic stability and photoactivity. researchgate.net

Other calculated descriptors that predict reactivity include global hardness (η), softness (δ), electronegativity (χ), and the electrophilicity index (ω). acs.orgnih.gov These parameters provide a quantitative measure of the molecule's resistance to change in its electron distribution and its ability to accept electrons. Natural Bond Orbital (NBO) analysis is also employed to understand charge distributions and the nature of chemical bonds within the molecule, which can indicate potential sites for coordination with metal ions. nih.gov

Simulated spectra, such as FT-IR, NMR, and UV-Vis, are often generated from these calculations and compared with experimental data to validate the computational models. researchgate.net This comprehensive analysis of the electronic properties is fundamental for predicting how molecules like 3-(4-fluorophenyl)-1H-1,2,4-triazole and its analogs will behave in chemical reactions and biological systems.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate an electron. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept an electron. |

| Energy Gap | ΔE | Correlates with chemical reactivity and stability. researchgate.net |

| Global Hardness | η | Measures resistance to deformation of the electron cloud. nih.gov |

| Global Softness | δ | Reciprocal of hardness, indicates higher reactivity. nih.gov |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. nih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely applied to 1,2,4-triazole derivatives to understand their interactions with biological targets such as enzymes and receptors.

Enzyme Active Site Binding Mode Analysis

Docking studies have been crucial in identifying the binding modes of 1,2,4-triazole derivatives within the active sites of various enzymes, providing insights into their mechanism of action. For instance, derivatives have been docked into the active site of cytochrome P450 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. rsc.orgnih.gov These studies reveal specific interactions, such as the coordination of a triazole nitrogen atom with the heme iron in the enzyme's active site, which is critical for inhibitory activity. nih.gov

Similarly, docking simulations have been performed for 1,2,4-triazole analogs with other enzymes implicated in cancer, such as cyclin-dependent kinase 2 (CDK2), c-kit tyrosine kinase, and VEGFR-2. acs.orgnih.govmdpi.comresearchgate.net The results of these studies highlight key interactions, including hydrogen bonds and hydrophobic contacts with specific amino acid residues in the enzyme's binding pocket. mdpi.com For example, compounds exhibiting high anticancer potency often show a better fit and lower binding energy within the active site of the target protein. acs.orgnih.gov These analyses help explain the structure-activity relationships (SAR) observed in biological assays and guide the design of more potent inhibitors. nih.gov

Receptor Binding Affinity Predictions

Beyond enzymes, molecular docking is used to predict the binding affinity of 1,2,4-triazole compounds to various receptors. This is essential for understanding their potential as therapeutic agents targeting receptor-mediated pathways. Studies have explored the binding of 3,4,5-trisubstituted-1,2,4-triazoles to somatostatin (B550006) receptors (sst), particularly the sst4 subtype. nih.gov

These docking experiments can predict binding energies and identify which structural modifications on the triazole ring enhance binding affinity and selectivity for a specific receptor subtype. nih.gov For example, the position of certain substituents on the 1,2,4-triazole core can dramatically influence binding affinity, with some positions leading to high affinity while others result in a complete loss of it. nih.gov The predicted binding affinities from docking studies often correlate well with experimentally determined values, validating their use in virtual screening and lead optimization. mdpi.combohrium.com

Table 2: Examples of Enzyme and Receptor Targets for 1,2,4-Triazole Derivatives in Docking Studies

| Target Class | Specific Target | Therapeutic Area | Reference |

|---|---|---|---|

| Enzyme | Cytochrome P450 14α-demethylase (CYP51) | Antifungal | rsc.orgnih.gov |

| Enzyme | Cyclin-Dependent Kinase 2 (CDK2) | Anticancer | acs.orgnih.gov |

| Enzyme | c-Kit Tyrosine Kinase | Anticancer | mdpi.com |

| Enzyme | VEGFR-2 | Anticancer | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing detailed information on the conformational dynamics and stability of ligand-protein complexes. mdpi.com For 1,2,4-triazole derivatives, MD simulations complement molecular docking by assessing the stability of the predicted binding poses. researchgate.net

Simulations typically run for extended periods (e.g., 100 nanoseconds) to observe how the ligand and protein interact and adapt to each other. researchgate.net Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD tracks the average deviation of the protein backbone or ligand atoms from their initial position, with stable values indicating that the complex has reached equilibrium. researchgate.net RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. mdpi.com

These simulations can reveal dynamic changes that are not apparent from static docking poses, such as the flipping of amino acid side chains or conformational shifts in protein helices upon ligand binding. mdpi.com Furthermore, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of the complex, offering a more accurate prediction of binding affinity than docking scores alone. researchgate.net The stability of the complex and favorable binding energies observed in MD simulations increase confidence in the potential of the compound as a promising inhibitor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. physchemres.org For 1,2,4-triazole derivatives, 2D and 3D-QSAR models have been developed to predict their anticancer activity. physchemres.orgphyschemres.orgnih.gov

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be constitutional, topological, electronic, or steric in nature. Statistical methods such as Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN) are then used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC50 values). physchemres.orgphyschemres.org

The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques. physchemres.org A statistically significant model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov For example, 3D-QSAR approaches like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) can provide contour maps that visualize the regions around the molecule where steric or electrostatic properties are favorable or unfavorable for activity, offering direct guidance for structural modification. nih.gov

Table 3: Common Statistical Methods in QSAR Modeling

| Method | Abbreviation | Description |

|---|---|---|

| Multiple Linear Regression | MLR | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. physchemres.org |

| Multiple Non-linear Regression | MNLR | Extends MLR by modeling the relationship between independent and dependent variables as a non-linear function. physchemres.org |

| Artificial Neural Network | ANN | A computational model inspired by the structure and function of biological neural networks, capable of modeling complex non-linear relationships. physchemres.org |

Preclinical Biological Activities and Mechanistic Insights of 3 4 Fluorophenyl 1h 1,2,4 Triazole Derivatives

Antimicrobial Activity Studies

Derivatives of 3-(4-fluorophenyl)-1H-1,2,4-triazole have been investigated for their potential to combat microbial infections, showing promise as both antibacterial and antifungal agents.

The antibacterial potential of 1,2,4-triazole (B32235) derivatives has been an area of active research, with studies indicating that these compounds can exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of a 4-fluorophenyl moiety can enhance this activity. For instance, a series of Schiff bases derived from 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol demonstrated significant antibacterial activity against Staphylococcus aureus. nih.gov While none of the tested compounds were effective against Escherichia coli, several derivatives showed strong effects against S. aureus, with some exhibiting activity superior to the standard drug streptomycin. nih.gov

In another study, clinafloxacin-triazole hybrids, including those with a 4-fluorophenyl group, displayed high inhibitory efficacy against a panel of bacterial strains, including methicillin-resistant S. aureus (MRSA). mdpi.com These hybrids showed potent activity with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against MRSA, which was more active than the parent antibiotic clinafloxacin. mdpi.com

| Compound Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4-(benzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Strong activity, some superior to streptomycin | nih.gov |

| Clinafloxacin-triazole hybrid with 4-fluorophenyl group | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 | mdpi.com |

The 1,2,4-triazole scaffold is a well-established feature in many commercial antifungal drugs. nih.gov Their primary mechanism of action often involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Derivatives of this compound have also shown promising antifungal activity.

For example, certain 1,2,4-triazole derivatives bearing a 4-fluorophenyl substituent have demonstrated good antifungal efficacy. ekb.eg In a study of various substituted 1,2,4-triazoles, derivatives containing a 4-F substituent showed notable activity against Candida albicans. ekb.eg Schiff bases of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol were screened for their antifungal activity against Microsporum gypseum, and many of the synthesized compounds exhibited strong antifungal effects, with some being superior to the standard drug ketoconazole. nih.gov

| Compound Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Substituted 1,2,4-triazole with 4-F group | Candida albicans | Good efficacy | ekb.eg |

| Schiff bases of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Strong effects, some superior to ketoconazole | nih.gov |

Antiviral Activity Research

The 1,2,4-triazole ring is a versatile scaffold that has been incorporated into various antiviral agents. nuft.edu.uaeurekaselect.com These derivatives are recognized for their favorable pharmacokinetic properties and resistance to metabolic degradation. bohrium.com

Research into the antiviral properties of 1,2,4-triazole derivatives has shown their potential to interfere with viral replication. nuft.edu.ua While specific studies focusing solely on this compound derivatives are limited in the provided context, the broader class of 1,2,4-triazole derivatives has been shown to be active against a range of RNA and DNA viruses. bohrium.com For instance, triazoloazines modified with fluoroglycine have demonstrated activity against the influenza A (H1N1) virus by targeting the viral hemagglutinin, which is essential for the virus to attach to host cells. bohrium.com The structural similarities suggest that this compound derivatives could also be promising candidates for the development of new antiviral drugs.

Anticancer and Antiproliferative Potency Investigations

The development of novel anticancer agents is a major focus of medicinal chemistry, and 1,2,4-triazole derivatives have emerged as a promising class of compounds with antiproliferative properties. zsmu.edu.uanih.gov

Several studies have highlighted the potential of 1,2,4-triazole derivatives to inhibit cancer cell growth by interfering with cell division and inducing apoptosis (programmed cell death). For example, a series of novel thiazolo[3,2-b] nih.govekb.egbohrium.com-triazoles were synthesized and evaluated for their antiproliferative activity, with some compounds exhibiting significant potency. nih.gov Mechanistic studies revealed that these compounds could increase the level of the tumor suppressor protein p53, which plays a crucial role in cell cycle arrest and apoptosis. nih.gov

In another study, triazole-estradiol analogs were shown to induce apoptosis and inhibit the epidermal growth factor receptor (EGFR) and its downstream signaling pathways in triple-negative breast cancer cells. mdpi.com These compounds arrested the cell cycle in the G0/G1 phase and suppressed the expression of cell cycle regulators such as cyclin D1 and cyclin E. mdpi.com The induction of apoptosis was confirmed by morphological changes, including chromatin condensation, and the modulation of key apoptotic proteins like caspases. mdpi.com

Furthermore, some 1,2,3-triazole/1,2,4-oxadiazole hybrids have been developed as dual inhibitors of EGFR and VEGFR-2, showing significant antiproliferative action. nih.gov These compounds were found to promote apoptosis by activating caspases and pro-apoptotic proteins while down-regulating anti-apoptotic proteins. nih.gov

| Compound Derivative Class | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Thiazolo[3,2-b] nih.govekb.egbohrium.com-triazoles | MCF-7 (Breast) | Increased p53 levels, induction of apoptosis | nih.gov |

| Triazole-estradiol analogs | MDA-MB-231 (Breast) | G0/G1 cell cycle arrest, inhibition of EGFR pathway, apoptosis induction | mdpi.com |

| 1,2,3-triazole/1,2,4-oxadiazole hybrids | Various | Dual EGFR/VEGFR-2 inhibition, caspase activation, apoptosis induction | nih.gov |

Kinase Inhibition Studies

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. Consequently, they are major targets for drug development. researchgate.net Derivatives of 1,2,4-triazole featuring the 4-fluorophenyl group have been investigated as potent kinase inhibitors.

One study identified 1,2,4-triazole derivatives that significantly inhibit Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell proliferation and survival. The most potent compounds, 3c and 3d , demonstrated strong antiproliferative activity in liver cancer cells (HepG2 and Hep3B) with IC₅₀ values ranging from 2.88 to 4.83 μM. Notably, compound 3d exhibited significant FAK inhibitory activity with an IC₅₀ value of 18.10 nM, which was more potent than the reference inhibitor GSK-2256098 (IC₅₀ = 22.14 nM). Mechanistic studies revealed that these compounds repressed FAK phosphorylation, which subsequently inhibited pro-survival pathways by decreasing the phosphorylation levels of PI3K, Akt, JNK, and STAT3 proteins, ultimately leading to apoptosis. nih.gov

In another line of research, a series of 1,2,4-triazolo[3,4-b] nih.govmdpi.comfrontiersin.orgthiadiazoles containing a 4-fluorophenyl substituent were synthesized and evaluated for their anticancer activity. These compounds were found to inhibit the phosphorylation of Akt, a key serine/threonine kinase in the PI3K/Akt signaling pathway that promotes cell survival and growth. Preliminary mechanistic studies showed that compounds like KA25 and KA39 led to a time- and concentration-dependent inhibition of Akt phosphorylation at the Ser-473 residue. frontiersin.org

Furthermore, certain 1,2,4-triazole derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Compound HB5 , for instance, exhibited cytotoxicity against Hep G2 cancer cells and was found to induce cell death via apoptosis by inhibiting EGFR tyrosine kinase activity, which is essential for cell proliferation and cycle progression. researchgate.net The fusion of the 1,2,4-triazole ring with other heterocyclic systems has also yielded potent kinase inhibitors. A nih.govnih.govmdpi.comtriazolo[4,3-b] nih.govnih.govmdpi.comresearchgate.nettetrazine derivative was found to inhibit c-Met kinase with an IC₅₀ value of 11.77 μM. nih.gov

| Compound/Derivative Series | Target Kinase(s) | Key Findings (IC₅₀ Values) |

| 3d (5-pyridinyl-1,2,4-triazole) | Focal Adhesion Kinase (FAK) | IC₅₀ = 18.10 nM |

| KA25, KA39 (1,2,4-triazolo[3,4-b]thiadiazole) | Akt (PKB) | Time- and concentration-dependent inhibition of Akt phosphorylation |

| HB5 (1,2,4-triazole derivative) | EGFR Tyrosine Kinase | Inhibited EGFR activity, leading to apoptosis in Hep G2 cells |

| nih.govnih.govmdpi.comtriazolo[4,3-b] nih.govnih.govmdpi.comresearchgate.nettetrazine derivative | c-Met Kinase | IC₅₀ = 11.77 μM |

Anti-inflammatory Efficacy and Molecular Pathways

Inflammation is a physiological defense mechanism, but its chronic persistence can contribute to various diseases. mdpi.com The anti-inflammatory potential of this compound derivatives has been a subject of significant research, with a primary focus on the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation and is a primary target for anti-inflammatory drugs. mdpi.comyoutube.com

Several series of 1,2,4-triazole derivatives have been developed as selective COX-2 inhibitors, aiming to provide anti-inflammatory effects with reduced gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For example, a series of diaryl-1,2,4-triazole derivatives featuring a sulfamoylphenyl moiety were synthesized and evaluated for their COX inhibitory activity. Compounds 21a and 21b emerged as the most potent against COX-2, with IC₅₀ values of 1.98–2.13 µM, compared to the reference drug celecoxib (B62257) (COX-2 IC₅₀ = 0.95 µM). mdpi.com These compounds also demonstrated significant analgesic and anti-inflammatory effects in vivo. mdpi.com

Hybrid molecules combining 1,2,3-triazole and 1,2,4-triazole scaffolds have also been designed as selective COX-2 inhibitors. Certain compounds from this series exhibited COX-2 selectivity indexes ranging from 18.48 to 49.38, which were comparable to or better than celecoxib (Selectivity Index = 21.10). nih.gov Molecular docking studies have supported these findings, showing that active derivatives can fit within the celecoxib binding site in the COX-2 enzyme with high affinity. mdpi.com

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |

| 21a | 9.15 | 2.13 | 4.3 |

| 21b | 8.85 | 1.98 | 4.47 |

| Celecoxib (Reference) | 6.12 | 0.95 | 6.44 |

Antidiabetic Potential and α-Glucosidase Inhibition

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia. nih.gov One therapeutic strategy for managing type 2 diabetes is to inhibit α-glucosidase, an enzyme in the small intestine responsible for breaking down carbohydrates into glucose. nih.govcjnmcpu.com Inhibition of this enzyme delays carbohydrate digestion and reduces postprandial blood glucose levels. mdpi.com

Triazole derivatives are recognized for their potential to inhibit α-glucosidase. stmjournals.in Specifically, fluorine-containing 1,2,4-triazole-5-one derivatives have been screened for their inhibitory effects on α-amylase and α-glucosidase. Compound 4c demonstrated excellent dual inhibitory potential, with IC₅₀ values of 185.2 ± 3.4 μM against α-amylase and 202.1 ± 3.8 μM against α-glucosidase. This activity was notably better than the standard drug acarbose (B1664774) (IC₅₀ = 411.3 ± 6.4 μM for α-amylase and 252.0 ± 4.8 μM for α-glucosidase). dergipark.org.tr

Other studies have also highlighted the potent α-glucosidase inhibitory activity of triazole derivatives. A series of benzothiazole-triazole hybrids showed significant inhibitory activity, with IC₅₀ values ranging from 20.7 to 61.1 μM, which is substantially more potent than acarbose (IC₅₀ = 817.38 μM). mdpi.com The most active compound in this series, 6s , which contains a chlorine atom on the benzothiazole (B30560) ring and a tert-butyl group on the phenyl ring, had an IC₅₀ of 20.7 μM. mdpi.com Molecular docking studies suggest that these compounds bind effectively within the active site of the α-glucosidase enzyme. nih.govmdpi.com

| Compound/Series | Target Enzyme | Inhibitory Activity (IC₅₀) | Standard Drug (Acarbose) IC₅₀ |

| 4c | α-Amylase | 185.2 ± 3.4 μM | 411.3 ± 6.4 μM |

| 4c | α-Glucosidase | 202.1 ± 3.8 μM | 252.0 ± 4.8 μM |

| Benzothiazole-triazole 6s | α-Glucosidase | 20.7 μM | 817.38 μM |

| Triazole-indole derivative R1 | α-Glucosidase | 10.1 μM | 13.5 μM |

Antitubercular Activity Studies

Tuberculosis (TB), caused by Mycobacterium tuberculosis (MTB), remains a major global health threat, necessitating the development of new therapeutic agents. kcl.ac.uk Triazole derivatives have emerged as a promising class of compounds with potent anti-TB activity. kcl.ac.ukmdpi.com

A study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) revealed significant activity against both the drug-sensitive H37Rv strain and multi-drug-resistant (MDR) strains of MTB. The minimum inhibitory concentration (MIC) for compound 1 was 5.5 µg/mL against the H37Rv strain and 11 µg/mL against MDR strains. This compound showed no toxicity up to a concentration of 450 µg/mL, indicating a favorable safety profile for further development. mdpi.com

Another series of pyridine-1,2,4-triazole derivatives also demonstrated antitubercular potential. Compound C4 was the most active against M. tuberculosis H37Ra, exhibiting an MIC of 0.976 μg/mL. nih.gov Molecular docking studies for these classes of compounds have suggested potential molecular targets, including the Mycobacterium tuberculosis cytochrome P450 CYP121 enzyme and β-ketoacyl ACP synthase I (KasA), which are crucial for the survival of the bacterium. mdpi.comnih.gov

| Compound | MTB Strain | Activity (MIC) |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | H37Rv | 5.5 µg/mL |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | MDR | 11 µg/mL |

| C4 (pyridine-1,2,4-triazole derivative) | H37Ra | 0.976 μg/mL |

Other Noteworthy Biological Activities

Beyond the activities already discussed, the versatile 1,2,4-triazole scaffold, particularly when substituted with a fluorophenyl group, has been associated with a broad spectrum of other biological effects.

Antifungal and Antibacterial Activity: Various 1,2,4-triazole derivatives have demonstrated significant antimicrobial properties. For instance, a series of Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol showed strong antifungal effects against Microsporum gypseum, with several compounds being more potent than the standard drug ketoconazole. The same series also exhibited potent antibacterial activity against Staphylococcus aureus, with one derivative proving superior to streptomycin. nih.gov Fluorine- and piperazine-containing 1,2,4-triazole thiones have also shown fungicidal activity against various plant pathogens. researchgate.net

Analgesic Activity: Certain 1,2,4-triazole derivatives clubbed with other heterocyclic rings like pyrazole, tetrazole, and pyrimidine (B1678525) have been screened for in vivo analgesic activity. Derivatives with chloro, nitro, and methoxy (B1213986) substitutions showed excellent pain-relieving effects in both acetic acid-induced writhing and hot plate methods. nih.gov

Neuroprotective and Anticonvulsant Activity: Some 1,2,4-triazole derivatives have been explored for their potential in treating neurological disorders. One compound, W112 , demonstrated neuroprotective effects against β-amyloid-induced cytotoxicity in models of Alzheimer's disease. It was found to reduce the production of pro-inflammatory cytokines by regulating the MAPK/NF-κB signaling pathways. semanticscholar.org The 1,2,4-triazole core is also present in compounds with known anticonvulsant activity. nih.gov

Impact of Fluorine Atom on Biological Activity Enhancement

The strategic incorporation of fluorine atoms into drug candidates is a widely used approach in medicinal chemistry to enhance pharmacological properties. nih.gov The presence of the 4-fluorophenyl group on the 1,2,4-triazole ring often leads to a significant improvement in biological activity compared to non-fluorinated analogues. nih.govfrontiersin.org

The beneficial effects of fluorine can be attributed to several factors:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile sites on the molecule, thereby increasing its half-life and bioavailability.

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, leading to more favorable interactions (such as dipole-dipole or hydrogen bonding) with amino acid residues in the target protein's active site. nih.gov

Modulation of Lipophilicity: The substitution of hydrogen with fluorine increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its biological target. nih.gov

Numerous studies have demonstrated this enhancement. For example, research on anticancer 1,2,3-triazole derivatives showed that compounds bearing a fluoro-aryl group had enhanced biological activity. nih.govfrontiersin.org Similarly, in studies of antitubercular agents and α-glucosidase inhibitors, the fluorine-containing derivatives were often among the most potent compounds identified. dergipark.org.trmdpi.com This consistent observation underscores the privileged role of the fluorine atom in optimizing the therapeutic potential of 3-phenyl-1H-1,2,4-triazole derivatives.

Structure Activity Relationship Sar Elucidation of 3 4 Fluorophenyl 1h 1,2,4 Triazole Analogs

Influence of Substituent Position on the Fluorophenyl Ring on Biological Activity

Research on various triazole-containing compounds has consistently shown that the nature and position of halogen substituents on the phenyl ring play a pivotal role in their bioactivity. For instance, in a series of clinafloxacin-triazole hybrids, a derivative with a 2,4-difluoro substitution on the phenyl ring exhibited the most potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that increasing the electronegativity on the phenyl ring can enhance activity.

In another study on xanthotoxin-linked 1,2,4-triazoles with antiproliferative properties, the order of potency for para-substituted phenyl derivatives was determined. nih.gov Analogs with electron-withdrawing groups showed higher activity, with the para-fluoro (p-F) substituted compound being more potent than those with electron-donating groups like methoxy (B1213986) (p-OCH₃). nih.gov The position of fluorine-containing groups has been identified as a major factor in the anticancer activity of fluorinated triazoles. frontiersin.orgnih.gov For example, a trifluoromethyl group at the para position was found to be the most potent against a breast cancer cell line. frontiersin.orgnih.gov

These findings indicate that while the 4-fluoro substitution is beneficial, its position is key. Moving the fluorine to the ortho or meta position, or introducing additional substituents, can drastically alter the compound's interaction with its biological target. The electron-withdrawing nature of fluorine at the para position often enhances activity, but steric factors and the potential for specific hydrogen bond interactions are also significant.

| Analog Series | Substituent (Position) | Observed Activity Trend | Reference |

|---|---|---|---|

| Xanthotoxin-linked 1,2,4-triazoles (Antiproliferative) | p-F | More potent than p-CH₃ and p-OCH₃ | nih.gov |

| Xanthotoxin-linked 1,2,4-triazoles (Antiproliferative) | p-CF₃ | More potent than p-F | nih.gov |

| Clinafloxacin-triazole hybrids (Antimicrobial) | 2,4-difluoro | Most potent in the series, especially against MRSA | nih.gov |

| DHFR Inhibitors (Antiproliferative) | p-CF₃ | Most potent against breast cancer cell line (MDA-MB-231) | frontiersin.orgnih.gov |

Effects of Modifications on the Triazole Ring System on Bioactivity

The 1,2,4-triazole (B32235) ring is not merely a structural linker but an important pharmacophore that actively participates in target binding. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors and coordinate with metal ions in enzyme active sites, such as the heme iron of cytochrome P450 enzymes. nih.govresearchgate.net Modifications to this ring, such as substitution on its nitrogen or carbon atoms, can profoundly affect the compound's biological profile.

Studies on antifungal triazoles have shown that the N1 nitrogen of the 1,2,4-triazole ring often forms a crucial coordinate bond with the heme iron of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov Altering the substitution pattern, for instance, by creating 4H-1,2,4-triazole tautomers instead of the more stable 1H-1,2,4-triazole form, can change the geometry and electronic distribution, thereby affecting this critical interaction. nih.gov

Furthermore, attaching different substituents to the carbon atoms of the triazole ring influences activity. In a series of anticancer agents, the presence of phenyl groups at the C3 position of the 1,2,4-triazole was found to be crucial for high activity. nih.gov Conversely, substituting the N4 position of a 1,2,4-triazole-5(4H)-thione moiety was deemed non-essential for activity. nih.gov In some combretastatin (B1194345) A-4 analogs, modifying the C3 position of the triazole ring with various alkylsulfanyl moieties was critical for maintaining antiproliferative effects. The introduction of electron-withdrawing groups, like a fluoro atom on a benzylthio substituent at this position, led to a slight enhancement of activity. nih.gov

These examples underscore the triazole ring's functional importance. Its integrity and specific substitution pattern are vital for establishing the necessary interactions at the active site of biological targets.

Role of Linker Moieties and Side Chains in Pharmacological Profiles

Linker moieties and side chains attached to the core 3-(4-Fluorophenyl)-1H-1,2,4-triazole structure are primary drivers of potency and selectivity. These appended groups explore the binding pocket of the target protein, forming additional hydrophobic, electrostatic, or hydrogen-bonding interactions that can significantly enhance affinity.

In the development of antifungal agents, extensive research has been conducted on the side chains of fluconazole (B54011) analogs. One study revealed that the introduction of a 1,2,3-triazole group and a substituted benzyl (B1604629) as a side chain were significant for antifungal activity. nih.gov The nature of these side chains can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacological profile. For instance, SAR analysis of certain antifungal hybrids showed that the length of an alkyl chain on the N4 position of the triazole ring influenced activity, with longer chains leading to a significant decrease in potency. nih.gov

Similarly, in the design of anticancer agents, linker length and the nature of side chains have profound effects. For cis-restricted combretastatin A-4 analogs containing a 1,2,4-triazole ring, the cytotoxic activities against various cancer cell lines were significantly increased by elongating the chain of a benzylthio group attached to the triazole. nih.gov The introduction of aromatic substituents via linker moieties is often crucial for potent cytotoxicity. nih.gov

| Compound Series | Linker/Side Chain Modification | Impact on Activity | Reference |

|---|---|---|---|

| Antifungal 1,2,4-triazole-5(4H)-thiones | Lengthening of N4-alkyl chain | Significant decrease in activity | nih.gov |

| Anticancer Combretastatin A-4 analogs | Chain elongation of C3-benzylthio group | Significant increase in cytotoxic activity | nih.gov |

| Antifungal Fluconazole analogs | Introduction of substituted benzyl side chain | Significant for antifungal activity | nih.gov |

| Anticancer Betulinic Acid derivatives | C-30 side chain with aromatic substitution (4-fluorophenyl) | Favored for cytotoxic activity | nih.gov |

Correlation between Computational Descriptors and Biological Efficacy

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for rationalizing and predicting the biological activity of this compound analogs. zsmu.edu.ua These approaches correlate physicochemical or structural descriptors with biological efficacy, providing insights into the molecular interactions that govern activity.

Molecular docking studies have been instrumental in understanding the binding modes of triazole derivatives. For antifungal compounds, docking into the active site of lanosterol 14α-demethylase (CYP51) has confirmed the coordinate bond formation between a triazole nitrogen and the heme iron, as well as hydrophobic interactions involving the difluorophenyl group. nih.gov Similarly, for anticancer agents designed as aromatase inhibitors, docking has shown that nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the CYP450 enzyme, while phenyl moieties engage in key interactions within the active site. nih.gov

The use of computational descriptors allows for a more systematic exploration of the chemical space, guiding the design of novel analogs with enhanced potency and optimized pharmacological profiles. zsmu.edu.uaresearchgate.net

Future Research Directions and Methodological Advances in 3 4 Fluorophenyl 1h 1,2,4 Triazole Research

Development of Novel Synthetic Strategies for Enhanced Compound Libraries

The generation of diverse chemical libraries centered around the 3-(4-fluorophenyl)-1H-1,2,4-triazole core is fundamental to exploring a wide range of biological activities. Future synthetic efforts will likely focus on developing more efficient, regioselective, and scalable methods to produce a variety of substituted analogs. isres.orgfrontiersin.org One-pot, multi-component reactions are particularly attractive for their ability to generate complex molecules from simple starting materials in a single step, thereby accelerating the drug discovery process. isres.org

Modern synthetic approaches such as microwave-assisted synthesis and flow chemistry are also expected to play a more significant role. researchgate.net These techniques can offer advantages in terms of reduced reaction times, improved yields, and enhanced safety profiles. Furthermore, the development of novel catalytic systems, including the use of copper and silver catalysts, will likely lead to more controlled and selective syntheses of 1,2,4-triazole (B32235) derivatives. isres.org The exploration of metal-free synthetic routes is another area of growing interest, aligning with the principles of green chemistry. isres.org

| Synthetic Strategy | Key Advantages | Potential for this compound Library |

| Multi-component Reactions | High efficiency, atom economy, and rapid generation of molecular diversity. isres.org | Enables the rapid synthesis of a wide array of derivatives with varied substituents on the triazole ring. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and improved reaction control. researchgate.net | Facilitates the high-throughput synthesis of compound libraries for screening purposes. |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. | Allows for the continuous and automated production of lead compounds and their analogs. |

| Novel Catalytic Systems | Improved regioselectivity, broader substrate scope, and milder reaction conditions. isres.org | Provides access to previously inaccessible derivatives and enhances the efficiency of known transformations. |

| Metal-Free Synthesis | Environmentally friendly, avoids metal contamination in the final products. isres.org | Offers a sustainable approach to the synthesis of pharmaceutically relevant compounds. |

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, advanced computational approaches will be instrumental in predicting biological activity, understanding structure-activity relationships (SAR), and identifying potential molecular targets. pensoft.netresearchgate.net

Molecular docking studies will continue to be a cornerstone of this research, allowing for the visualization and evaluation of the binding interactions between this compound derivatives and their target proteins. pensoft.net These studies can help to identify key amino acid residues involved in binding and guide the design of more potent and selective inhibitors. nih.gov

Beyond standard docking, more sophisticated techniques such as molecular dynamics (MD) simulations will provide a more dynamic picture of the ligand-receptor interactions, allowing for the assessment of binding stability and the prediction of binding free energies. pensoft.net Quantitative structure-activity relationship (QSAR) modeling will also be crucial for developing predictive models that can correlate the chemical structures of this compound analogs with their biological activities.

Exploration of New Biological Targets and Disease Areas

While 1,2,4-triazole derivatives have been extensively studied for their antifungal and anticancer properties, the exploration of new biological targets and disease areas for this compound remains a promising avenue for future research. nih.govnih.govzsmu.edu.ua The unique physicochemical properties conferred by the fluorophenyl group may lead to novel interactions with a variety of biological macromolecules.

Future screening efforts could focus on targets implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and parasitic infections. nih.govnih.gov High-throughput screening (HTS) of large compound libraries against diverse panels of biological targets will be a key strategy in this endeavor. The identification of novel protein-ligand interactions could open up entirely new therapeutic applications for this class of compounds. mq.edu.au

| Potential Disease Area | Rationale for Exploration |

| Neurodegenerative Diseases | The ability of small molecules to cross the blood-brain barrier is crucial for treating CNS disorders. The lipophilicity of the fluorophenyl group may facilitate this. nih.gov |

| Inflammatory Diseases | Many inflammatory pathways are regulated by enzymes that could be targeted by small molecule inhibitors. The 1,2,4-triazole scaffold is a known pharmacophore for enzyme inhibition. researchgate.net |

| Parasitic Diseases | The success of triazole antifungals provides a precedent for targeting enzymes in other eukaryotic pathogens. nih.gov |

| Viral Infections | The 1,2,4-triazole nucleus is present in some antiviral agents, suggesting potential for the development of new antiviral therapies. researchgate.net |

Integration of Omics Technologies for Mechanistic Elucidation

Understanding the precise mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. The integration of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful approach to elucidate the molecular pathways affected by this compound. researchgate.netnih.gov

Transcriptomic analysis can reveal changes in gene expression patterns within cells upon treatment with the compound, providing insights into the cellular processes that are perturbed. mdpi.comnih.gov Proteomics can identify changes in protein expression and post-translational modifications, offering a more direct view of the functional consequences of compound treatment. nih.govgmo-qpcr-analysis.info Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of a cell and how it is altered by the compound. researchgate.net

By integrating data from these different omics platforms, researchers can construct a comprehensive picture of the mechanism of action of this compound, identify its primary molecular targets, and uncover potential off-target effects. researchgate.netgmo-qpcr-analysis.info This systems-level understanding is invaluable for lead optimization and for predicting potential toxicities.

Collaborative Research Frameworks in Fluorinated Triazole Chemistry

The advancement of research on this compound and other fluorinated heterocycles will be greatly enhanced through collaborative research frameworks. nih.govnih.gov These collaborations can bring together experts from diverse fields, including synthetic chemistry, computational chemistry, biology, pharmacology, and clinical medicine.

Public-private partnerships can play a crucial role in bridging the gap between academic research and industrial drug development. nih.gov Such collaborations can facilitate access to resources, expertise, and funding, thereby accelerating the translation of basic research findings into clinical applications. International collaborations can also foster the exchange of ideas and technologies, leading to more rapid progress in the field.

The establishment of shared databases and compound libraries can also promote collaboration and avoid duplication of effort. By working together, researchers can more effectively address the challenges of drug discovery and development and unlock the full therapeutic potential of fluorinated triazole compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.